![molecular formula C25H22ClFN4O2S B2926872 N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242882-08-1](/img/no-structure.png)
N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H22ClFN4O2S and its molecular weight is 496.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis of Related Compounds
Compounds related to the specified chemical structure have been designed and synthesized for various therapeutic purposes. For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed by molecular hybridization and synthesized to evaluate their potential as inhibitors of Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showcasing significant activity against tuberculosis with minimal cytotoxicity (V. U. Jeankumar et al., 2013). Additionally, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities, showing high inhibitory activity on COX-2 selectivity and promising analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
Research on compounds with structural similarities has highlighted their potential in addressing significant health challenges. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, which highlights their potential in cancer therapy (G. M. Schroeder et al., 2009). Another study on the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, identified main metabolic pathways, indicating the importance of understanding the metabolic fate of these compounds for their therapeutic application (Aishen Gong et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide' involves the reaction of 3-chloro-4-fluorobenzylamine with 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid, followed by the coupling of the resulting intermediate with piperidine-3-carboxylic acid chloride.", "Starting Materials": [ "3-chloro-4-fluorobenzylamine", "4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "piperidine-3-carboxylic acid chloride" ], "Reaction": [ "Step 1: 3-chloro-4-fluorobenzylamine is reacted with 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)carboxamide.", "Step 2: The intermediate from step 1 is then reacted with piperidine-3-carboxylic acid chloride in the presence of a base such as triethylamine (TEA) to form the final compound N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide.", "Overall reaction: 3-chloro-4-fluorobenzylamine + 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid + piperidine-3-carboxylic acid chloride + DCC + DMAP + TEA → N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide + HCl + CO2 + H2O + N,N'-dicyclohexylurea" ] } | |
Numéro CAS |
1242882-08-1 |
Formule moléculaire |
C25H22ClFN4O2S |
Poids moléculaire |
496.99 |
Nom IUPAC |
N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H22ClFN4O2S/c26-19-11-15(8-9-20(19)27)12-28-23(32)17-7-4-10-31(13-17)25-29-21-18(16-5-2-1-3-6-16)14-34-22(21)24(33)30-25/h1-3,5-6,8-9,11,14,17H,4,7,10,12-13H2,(H,28,32)(H,29,30,33) |
Clé InChI |
YSAAWFTWULQCAJ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC(=C(C=C5)F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



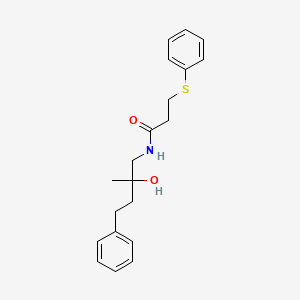
![N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2926791.png)


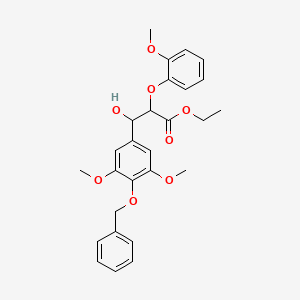
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2926799.png)
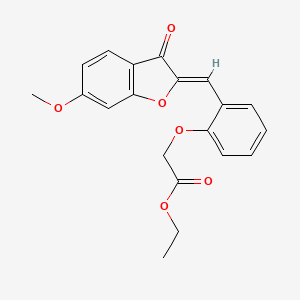
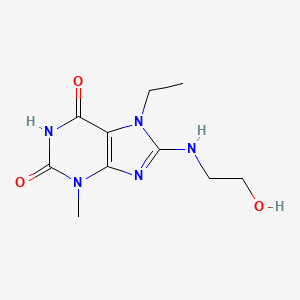
![Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2926803.png)
![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926806.png)
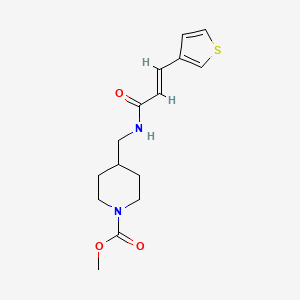
![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2926811.png)
